(2R,4R)-tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate

CAS No.: 790667-44-6

Cat. No.: VC2263931

Molecular Formula: C11H21NO3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 790667-44-6 |

|---|---|

| Molecular Formula | C11H21NO3 |

| Molecular Weight | 215.29 g/mol |

| IUPAC Name | tert-butyl (2R,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H21NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 |

| Standard InChI Key | RCXJVQLRZJXWNM-RKDXNWHRSA-N |

| Isomeric SMILES | C[C@@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)O |

| SMILES | CC1CC(CCN1C(=O)OC(C)(C)C)O |

| Canonical SMILES | CC1CC(CCN1C(=O)OC(C)(C)C)O |

Introduction

Chemical Identity and Structure

Basic Information

(2R,4R)-tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate is a synthetic organic compound belonging to the piperidine family, with a specific stereochemical configuration indicated by the (2R,4R) designation. This compound has several identifiers that allow for its precise identification in chemical databases and literature.

The compound is characterized by the following key identifiers:

| Parameter | Value |

|---|---|

| CAS Number | 790667-44-6 |

| Molecular Formula | C11H21NO3 |

| Molecular Weight | 215.29 g/mol |

| IUPAC Name | tert-butyl (2R,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate |

| MDL Number | MFCD23105950 |

| EC Number | 828-771-6 |

Structural Characteristics

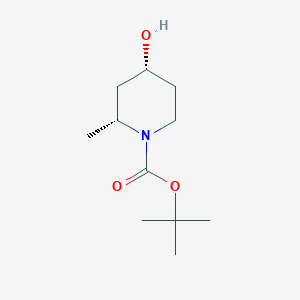

The structure of (2R,4R)-tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate features a piperidine ring with specific functional groups and stereochemistry. The compound contains a tertiary butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom, a hydroxyl group at the 4-position, and a methyl group at the 2-position of the piperidine ring. The (2R,4R) designation indicates the specific spatial arrangement of these functional groups, with both substituents having the R configuration according to the Cahn-Ingold-Prelog priority rules .

The SMILES notation for this compound is O=C(OC(C)(C)C)N1C@HCC@HCC1, which provides a concise textual representation of its molecular structure. This notation is particularly useful for computational chemistry applications and database searches.

Physical and Chemical Properties

Reactivity Profile

The reactivity of (2R,4R)-tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate is primarily governed by its functional groups. The Boc-protected nitrogen has reduced nucleophilicity, while the hydroxyl group at the 4-position can participate in various reactions typical of secondary alcohols, including oxidation, esterification, and etherification. The methyl group at the 2-position provides steric influence that can affect the reactivity and selectivity in certain transformations. The tert-butyl carbamate group serves as a protecting group for the nitrogen and can be selectively removed under acidic conditions to reveal the free amine .

Synthesis and Preparation

General Synthetic Approaches

Applications and Uses

Pharmaceutical Applications

(2R,4R)-tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate is primarily utilized in organic synthesis as a chiral building block or intermediate . Its well-defined stereochemistry makes it particularly valuable in pharmaceutical development, where the spatial arrangement of functional groups often determines a compound's biological activity.

The compound is especially valuable in the production of enantiomerically pure pharmaceuticals, where specific stereochemistry is crucial for biological activity . It is often employed in the development of drugs targeting the central nervous system, as its structural features can enhance binding affinity to specific receptors . The presence of the Boc protecting group allows for selective chemistry at other positions of the molecule, while keeping the nitrogen protected until a later stage in the synthesis .

Role as a Chemical Intermediate

As a synthetic intermediate, (2R,4R)-tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate offers several advantages:

-

The hydroxyl group at the 4-position provides a handle for further functionalization

-

The Boc-protected nitrogen can be selectively deprotected when needed

-

The methyl group at the 2-position offers steric control in subsequent reactions

-

The well-defined stereochemistry allows for predictable outcomes in asymmetric synthesis

These features make it particularly useful in the synthesis of complex molecules with multiple stereogenic centers, a common requirement in modern drug discovery .

Research Applications

Beyond pharmaceutical development, the compound finds application in peptide coupling reactions, where its tert-butyl and carboxylate groups provide stability and reactivity . It may also serve as a useful substrate for studying stereoselective transformations and developing new synthetic methodologies. Additionally, its application extends to agrochemical research, where it serves as a precursor in the design of active ingredients with improved efficacy and selectivity .

| Size (g) | Availability | Price (Ft) |

|---|---|---|

| 0.250 | 10-20 days | 38,975.55 |

| 1.000 | 10-20 days | 94,805.38 |

| 5.000 | 10-20 days | 287,576.33 |

This pricing structure reflects the compound's specialized nature and the precision required in its synthesis to ensure the correct stereochemistry. The relatively high cost per gram suggests its use in high-value applications where stereochemical purity is critical.

Related Compounds and Derivatives

Structural Variants

Several compounds structurally related to (2R,4R)-tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate are mentioned in the literature, including:

-

(2R,4R)-tert-butyl 4-amino-2-methylpiperidine-1-carboxylate (CAS: 1691250-97-1) - where the hydroxyl group is replaced by an amino group

-

(2S,4S)-tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate (CAS: 790667-99-1) - the enantiomer of the title compound

-

tert-butyl 4-hydroxypiperidine-1-carboxylate (Boc-4-hydroxypiperidine) - lacking the methyl group at the 2-position

These structural variations allow for diverse reactivity profiles and applications in synthetic chemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume